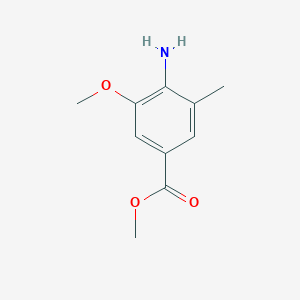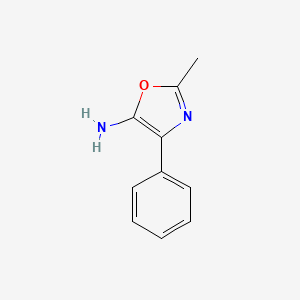
2-Bromo-3-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzoyl chloride typically involves the bromination of 3-methoxybenzoyl chloride. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2-Bromo-3-methoxybenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 2-Bromo-3-methoxybenzoic acid.
Coupling Products: Biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to introduce the benzoyl group into target molecules. The bromine atom can also participate in further functionalization reactions, enhancing the versatility of the compound .
Vergleich Mit ähnlichen Verbindungen
3-Methoxybenzoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzoyl chloride: Has a different substitution pattern, affecting its reactivity and applications.
2-Methoxybenzoyl chloride: Similar structure but without the bromine atom, leading to different chemical behavior.
Uniqueness: 2-Bromo-3-methoxybenzoyl chloride is unique due to the presence of both bromine and methoxy substituents, which confer distinct reactivity and enable diverse synthetic transformations. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
440123-68-2 |
|---|---|
Molekularformel |
C8H6BrClO2 |
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
2-bromo-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
MMZKZHHQOSLHMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)

![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)

![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)


![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)



